molecular formula C15H21NO3 B13213319 Ethyl 3-[3-(dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoate

Ethyl 3-[3-(dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoate

Cat. No.: B13213319
M. Wt: 263.33 g/mol
InChI Key: DJLJPBNVKWCXRI-UHFFFAOYSA-N
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Description

Ethyl 3-[3-(dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoate is a chemical compound with the molecular formula C₁₅H₂₁NO₃ and a molecular weight of 263.33 g/mol . This compound is primarily used in research and development, particularly in the field of pharmaceuticals and chemical synthesis.

Preparation Methods

The synthesis of Ethyl 3-[3-(dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoate involves several steps. One common method includes the reaction of ethyl acetoacetate with 3-(dimethylamino)benzaldehyde in the presence of a base such as sodium ethoxide. The reaction is typically carried out under reflux conditions, followed by purification through recrystallization . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Ethyl 3-[3-(dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 3-[3-(dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the study of enzyme inhibition and receptor binding assays.

    Medicine: It serves as a precursor in the development of drugs targeting specific biological pathways.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-[3-(dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can affect various biochemical pathways, leading to therapeutic effects in the case of drug development .

Comparison with Similar Compounds

Ethyl 3-[3-(dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoate can be compared with similar compounds such as:

    Ethyl 3-[3-(dimethylamino)phenyl]-2-oxopropanoate: This compound has a similar structure but lacks the additional methyl groups on the propanoate moiety.

    Mthis compound: This compound has a methyl ester group instead of an ethyl ester group.

    3-[3-(Dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoic acid: This compound is the carboxylic acid analog of this compound.

These compounds share similar chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound in specific research and industrial contexts.

Properties

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

ethyl 3-[3-(dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoate

InChI

InChI=1S/C15H21NO3/c1-6-19-14(18)15(2,3)13(17)11-8-7-9-12(10-11)16(4)5/h7-10H,6H2,1-5H3

InChI Key

DJLJPBNVKWCXRI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)C(=O)C1=CC(=CC=C1)N(C)C

Origin of Product

United States

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